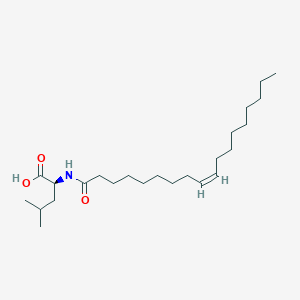
N-oleoyl leucine
Übersicht
Beschreibung
N-oleoyl-L-leucine is an L-leucine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-leucine . It is a L-leucine derivative and a N- (fatty acyl)-L-alpha-amino acid . It is functionally related to an oleic acid .
Synthesis Analysis
The synthesis of N-oleoyl leucine involves the formal condensation of the carboxy group of oleic acid with the amino group of L-leucine . The CYP4F2 locus has been identified as a genetic determinant of plasma N-oleoyl-leucine levels in human plasma . Experimental studies have demonstrated that CYP4F2-mediated hydroxylation of N-oleoyl-leucine results in metabolic diversification and production of many previously unknown lipid metabolites .Molecular Structure Analysis
This compound has a molecular formula of C24H45NO3 . It is a L-leucine derivative and a N- (fatty acyl)-L-alpha-amino acid . It is functionally related to an oleic acid .Physical And Chemical Properties Analysis
This compound has a molecular formula of C24H45NO3 . Further physical and chemical properties are not well-documented in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Effects on Mouse Macrophage Cells
N-oleoyl leucine, as a derivative of the Pro-Gly-Pro-Leu peptide, has been synthesized with high chemical purity. This synthesis led to the creation of derivatives that are more resistant to enzymatic degradation. Studies on mouse macrophage cells showed that acylation with oleic acid (as in this compound) renders the peptide cytotoxic and imparts anti-inflammatory properties, demonstrating potential biomedical applications (Shevchenko et al., 2017).
Antibacterial Properties
This compound has been studied for its antibacterial activity. It has shown more effectiveness in its acid form and displayed a greater activity against gram-positive bacteria compared to gram-negative bacteria. This suggests its potential as a component in antibacterial treatments or products (Mhaskar et al., 1993).
Application in Surfactants
This compound has been used in the synthesis of surfactants. Oleic acid is reacted with leucine to form this compound through a condensation reaction, offering potential in creating new kinds of surfactants with specific properties for industrial and consumer applications (Xue, 1999).
Potential in Food and Nutrition Science
This compound's role in metabolism and nutrition has been explored, particularly in the context of leucine's role in protein synthesis and cell metabolism. This exploration includes how leucine derivatives might influence these processes, offering insights into dietary and nutritional science applications (Yang et al., 2010).
Zukünftige Richtungen
Future studies should focus on the determination of lipokine structure-activity relationships, identification of upstream and downstream proteins involved in regulating lipokine levels and activity, and development of robust genetic models that provide evidence for physiologic lipokine circuits in the context of an intact organism . The diversity of this lipid signaling family can be significantly expanded through CYP4F-mediated ω-hydroxylation .
Wirkmechanismus
Target of Action
N-oleoyl leucine is an N-acyl amide that is generated by the enzyme PM20D1 . The primary target of this compound is the mitochondrial respiration process, which it uncouples . This uncoupling occurs independently of the uncoupling protein 1 (UCP1) .
Mode of Action
This compound interacts with its targets, the mitochondria, by uncoupling the mitochondrial respiration process . This interaction results in changes in the energy production process of the cell, as the normal function of mitochondrial respiration is to produce ATP, the energy currency of the cell .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway, which is the final stage of cellular respiration . By uncoupling mitochondrial respiration, this compound disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the production of ATP . The downstream effects of this disruption can have significant impacts on cellular metabolism and energy balance .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it may be well absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model . It also improves glucose homeostasis in a fasting glucose tolerance test and increases VO2 while slightly decreasing overall locomotor activity .
Biochemische Analyse
Biochemical Properties
N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .
Cellular Effects
This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .
Subcellular Localization
Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .
Eigenschaften
IUPAC Name |
(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAAMQGRRCHPA-GJCOWUBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347277 | |
| Record name | N-Oleyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136560-76-4 | |
| Record name | N-Oleyl-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




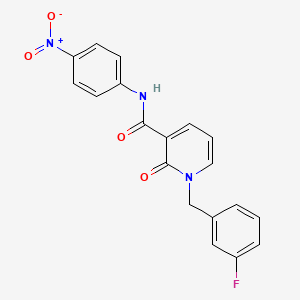
![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)
![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/no-structure.png)


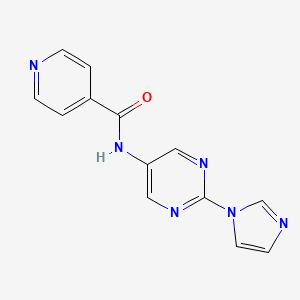
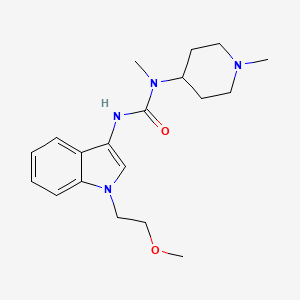
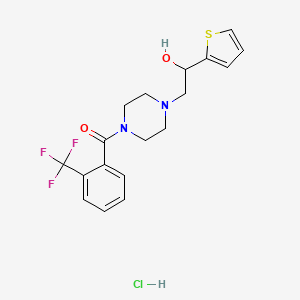
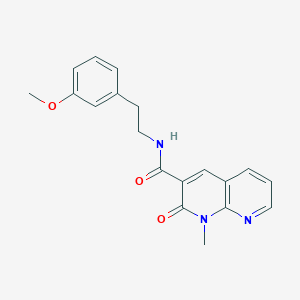
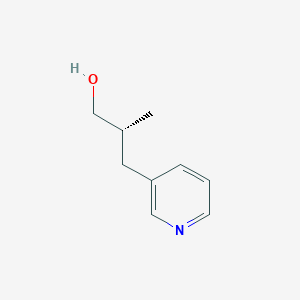
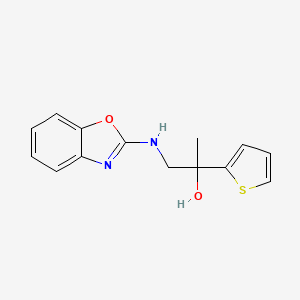
![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)